Fmoc-Pro-OH-15N
Description
Significance of Stable Isotope Labeling in Biomolecular Investigations
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as ¹⁵N, carbon-13 (¹³C), and deuterium (B1214612) (²H), into biomolecules. This method is indispensable for a variety of analytical techniques, enhancing sensitivity and providing detailed structural and dynamic information that would otherwise be unattainable.
In the context of biomolecular NMR, the natural abundance of ¹⁵N is very low (around 0.37%), making it difficult to detect nitrogen signals in unlabeled proteins. nih.gov By enriching proteins with ¹⁵N, researchers can significantly enhance the NMR signal, allowing for the study of larger and more complex biomolecules. nih.govnih.gov The ¹⁵N isotope has a nuclear spin of one-half, which results in narrower line widths in NMR spectra compared to the more abundant ¹⁴N, which has an integer nuclear spin that can cause signal broadening. stackexchange.com This leads to higher resolution spectra, which are crucial for detailed structural analysis. stackexchange.comnih.govnih.gov
The use of ¹⁵N labeling, often in combination with ¹³C labeling, is fundamental to a wide range of multidimensional NMR experiments that are used to determine the structure and dynamics of proteins. nih.govnih.gov These experiments allow for the correlation of different nuclei within the protein, providing the necessary data to build a three-dimensional model of the molecule.
Foundational Role of Fmoc-Protected Amino Acids in Advanced Peptide Chemistry
The development of solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, and the use of the Fmoc protecting group is a cornerstone of this methodology. nih.govaltabioscience.com The Fmoc group temporarily blocks the α-amino group of an amino acid, preventing it from reacting during the peptide bond formation process. altabioscience.comchempep.com
The Fmoc strategy offers several advantages over older methods, such as those using the tert-butyloxycarbonyl (Boc) protecting group. A key benefit of Fmoc chemistry is the use of mild basic conditions (typically with piperidine) for the removal of the Fmoc group, which is compatible with a wide range of sensitive amino acid side chains and modifications. chempep.compeptide.com This contrasts with the harsh acidic conditions required to remove the Boc group. chempep.compeptide.com
The orthogonality of the Fmoc group, which is base-labile, and the acid-labile side-chain protecting groups allows for selective deprotection steps, ensuring the correct peptide sequence is assembled. chempep.comaurigeneservices.com This has made Fmoc-based SPPS the method of choice for the synthesis of a vast array of peptides, including those with post-translational modifications. nih.govnih.gov The availability of high-purity Fmoc-protected amino acids has been crucial for the success and widespread adoption of this technique in both academic research and industrial applications, including the production of therapeutic peptides. nih.govresearchgate.net
Detailed Research Findings
The utility of Fmoc-Pro-OH-15N is rooted in its specific chemical and physical properties that make it suitable for its intended applications in peptide synthesis and NMR spectroscopy.
| Property | Value |
| Synonym | N-(9-Fluorenylmethoxycarbonyl)-L-proline-¹⁵N |
| CAS Number | 204523-24-0 |
| Molecular Formula | C₂₀H₁₉¹⁵NO₄ |
| Molecular Weight | 338.36 g/mol |
| Isotopic Purity | ≥98 atom % ¹⁵N |
| Appearance | Solid |
| Melting Point | 117-118 °C |
Data sourced from multiple chemical suppliers. alfa-chemistry.com
The high isotopic purity of the ¹⁵N label is critical for achieving the desired signal enhancement in NMR experiments. The solid form and defined melting point are indicative of a stable and pure compound, which is essential for accurate and reproducible results in peptide synthesis. The Fmoc functional group is the key to its application in SPPS, providing the necessary protection of the amino group during peptide chain elongation. alfa-chemistry.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i21+1 |
InChI Key |
ZPGDWQNBZYOZTI-STBUMTBBSA-N |
Isomeric SMILES |
C1C[C@H]([15N](C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies Involving Fmoc Pro Oh 15n
Chemical Synthesis of Fmoc-Pro-OH-¹⁵N and its Peptide Derivatives
The preparation of peptides containing ¹⁵N-labeled proline residues relies on established chemical synthesis protocols, primarily Fmoc-based SPPS. This methodology allows for the precise, site-specific incorporation of the labeled amino acid into a growing peptide chain.
Fmoc-based SPPS is the predominant method for synthesizing peptides containing Fmoc-Pro-OH-¹⁵N. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The process is characterized by a repeating cycle of deprotection and coupling steps.
The synthesis begins with the selection of a suitable resin, which determines the C-terminal functionality of the final peptide. uci.edu For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is often employed, while a Rink amide resin is used for a C-terminal amide. uci.edu The first amino acid is loaded onto the resin, and the synthesis proceeds with the following steps:
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.educhempep.com This exposes the free α-amino group for the subsequent coupling reaction. The completion of this step can be monitored by detecting the fluorenyl group released into the solution.
Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc group.
Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-Pro-OH-¹⁵N, is activated and coupled to the free amino group of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions. chempep.compeptide.com Uronium/aminium salt-based reagents like HBTU, TBTU, and HATU are also widely used for their high coupling efficiency. chempep.com
Washing: The resin is washed again to remove unreacted reagents and byproducts.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. A crucial aspect when incorporating proline is the monitoring of the coupling reaction. The standard Kaiser test, which detects primary amines, is not reliable for the secondary amine of proline. nbinno.compeptide.com Alternative tests, such as the isatin (B1672199) or chloranil (B122849) test, are used to confirm the completion of the coupling step to a proline residue. peptide.com
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. peptide.com The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
The table below summarizes the key steps and reagents in a typical Fmoc-SPPS cycle for incorporating Fmoc-Pro-OH-¹⁵N.
| Step | Reagent/Solvent | Purpose | Monitoring |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Nα-Fmoc protecting group | UV absorbance of the fluorenyl byproduct |
| Washing | DMF, Isopropanol (IPA) | Removal of excess reagents and byproducts | - |
| Coupling | Fmoc-Pro-OH-¹⁵N, Activating Agent (e.g., HBTU, DIC/HOBt), Base (e.g., DIPEA) in DMF | Formation of the peptide bond | Isatin test or Chloranil test |
| Washing | DMF | Removal of unreacted amino acid and coupling reagents | - |
A significant advantage of SPPS is the ability to introduce isotopically labeled amino acids at specific positions within a peptide sequence. nih.gov To incorporate a ¹⁵N-labeled proline residue at a desired location, Fmoc-Pro-OH-¹⁵N is used during the corresponding coupling cycle of the synthesis. This precise placement is crucial for a variety of applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Site-specific labeling simplifies complex NMR spectra by introducing a unique nuclear spin that can be selectively observed. nih.gov This allows researchers to probe the local environment, dynamics, and interactions of that specific proline residue within the larger peptide or protein structure. nih.gov
The process of site-specific incorporation is seamlessly integrated into the standard Fmoc-SPPS workflow. At the step where proline is to be added to the sequence, Fmoc-Pro-OH-¹⁵N is used as the building block instead of its unlabeled counterpart. All other steps of the synthesis remain the same. The high isotopic purity of commercially available Fmoc-Pro-OH-¹⁵N, typically greater than 98 atom % ¹⁵N, ensures that the resulting peptide is predominantly labeled at the intended site. innovagen.com
This strategy has been successfully employed in the synthesis of various biologically active peptides, where the labeled proline serves as a spectroscopic probe to study peptide-receptor interactions or conformational changes upon binding.
While site-specific labeling is valuable for studying specific residues, uniform isotopic labeling, where all or most of the carbon and nitrogen atoms in a peptide are replaced with their heavy isotopes (¹³C and ¹⁵N), is often necessary for complete structural determination of larger peptides and proteins by NMR. nih.gov
For chemically synthesized peptides, achieving uniform labeling is theoretically straightforward but can be cost-prohibitive. It would require the synthesis to be carried out using Fmoc-amino acids that are all uniformly labeled with ¹³C and ¹⁵N. innovagen.com This includes not only Fmoc-Pro-OH-¹⁵N but also the ¹³C-labeled version, and similarly labeled versions of all other amino acids in the sequence. cpcscientific.com
A more common and cost-effective approach for producing uniformly labeled proteins is through recombinant expression in microorganisms. nih.gov In this method, the protein is expressed in bacteria, typically E. coli, grown in a minimal medium where the sole sources of carbon and nitrogen are ¹³C-glucose and a ¹⁵N-ammonium salt (e.g., ¹⁵NH₄Cl), respectively. nih.gov The bacteria will then incorporate these heavy isotopes into all the amino acids they synthesize, including proline, resulting in a uniformly labeled protein.
For proline-containing peptides that are too long for efficient chemical synthesis, a hybrid approach combining recombinant expression and chemical synthesis can be employed. A large, uniformly labeled protein fragment can be produced recombinantly, while a smaller, synthetically accessible fragment containing a specifically labeled proline can be generated by SPPS. These fragments can then be joined together using techniques like native chemical ligation (NCL).
The choice between site-specific and uniform labeling strategies depends on the specific research question, the size of the peptide or protein, and the available resources.
Advanced Analytical Spectroscopies for Characterizing Fmoc Pro Oh 15n Labeled Biomolecules
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure, dynamics, and interactions of biomolecules at atomic resolution. The incorporation of ¹⁵N-labeled proline, derived from Fmoc-Pro-OH-15N, significantly enhances NMR studies by providing specific spectral signals that are distinct from naturally abundant isotopes.
The ¹⁵N nucleus is a spin-1/2 nucleus with a natural abundance of only 0.366%, making ¹⁵N labeling a common strategy to improve NMR sensitivity and spectral resolution sigmaaldrich.com. When this compound is incorporated into a peptide sequence, the ¹⁵N nucleus in the proline residue's backbone amide nitrogen becomes directly observable. This ¹⁵N signal can be used in various multidimensional NMR experiments (e.g., HNCA, HNCACB, CBCA(CO)NH) to establish sequential assignments of the peptide backbone chempep.comambeed.comchempep.com. Specifically, the ¹⁵N chemical shift of the proline residue provides a unique marker. For proline, which is a cyclic imino acid, the backbone connectivity differs from other amino acids, and the ¹⁵N signal originates from the imino nitrogen within the pyrrolidine (B122466) ring. This ¹⁵N resonance is crucial for identifying and assigning the proline residue's backbone signals, thereby aiding in the complete assignment of the peptide or protein structure chempep.com. Furthermore, if isotopic labeling extends to the carbon atoms of proline (e.g., using ¹³C-labeled Fmoc-Pro-OH), ¹³C-¹⁵N heteronuclear correlation experiments (e.g., HN(CO)CA, HN(CO)CB) can further refine backbone assignments and provide crucial information about the proline side chain's chemical environment ambeed.com.
The ¹⁵N chemical shifts of amino acid residues are highly sensitive to their local electronic environment, which in turn is influenced by the secondary and tertiary structure of the protein ambeed.comchempep.com. By incorporating ¹⁵N-labeled proline, researchers can monitor changes in the ¹⁵N chemical shift of this specific residue upon various conditions, such as pH changes, ligand binding, or temperature variations. These shifts can indicate local structural perturbations or conformational flexibility. For instance, deviations from expected ¹⁵N chemical shifts can signal altered hydrogen bonding patterns or changes in the dihedral angles around the proline residue.
NMR chemical shift perturbation (CSP) is a widely used method to map protein-ligand binding interfaces . When a ¹⁵N-labeled proline residue is part of a larger protein or peptide, its ¹⁵N chemical shift can be monitored before and after the addition of a binding partner (e.g., another protein, a small molecule, or a nucleic acid). Significant changes in the ¹⁵N chemical shift of the proline residue or its backbone amide proton indicate that the proline residue is located at or near the binding site, or that its environment is affected by the interaction. By titrating the binding partner and observing the pattern of CSPs across the ¹⁵N-labeled proline-containing peptide, researchers can precisely map the interaction interface and quantify binding affinities. The unique chemical environment of proline can make its ¹⁵N resonance particularly informative for detecting subtle binding events or conformational changes induced by binding .
Solid-state NMR (ssNMR) is essential for characterizing biomolecules that are not soluble in solution, such as membrane proteins embedded in lipid bilayers or protein aggregates like amyloid fibrils chempep.com. Incorporating ¹⁵N-labeled amino acids, including proline via this compound, is crucial for ssNMR studies. In membrane proteins, proline residues can play critical roles in structural stability, membrane insertion, and protein-protein interactions within the membrane environment. ¹⁵N labeling allows for the assignment of specific resonances to proline residues within these complex systems.
In ssNMR, ¹⁵N chemical shifts provide information about the local structure and dynamics of the labeled proline residue. Techniques like ¹⁵N-¹³C correlation experiments (e.g., ¹⁵N-¹³C REDOR, ¹⁵N-¹³C F-TOCSY) are used to determine internuclear distances and connectivity, aiding in the structural determination of membrane proteins or amyloid aggregates chempep.com. For example, ¹⁵N chemical shifts can indicate whether a proline residue is in an α-helical, β-sheet, or loop conformation within the membrane protein. In amyloid fibrils, ¹⁵N-labeled proline can help to pinpoint the location of proline residues within the fibril structure and to understand how these residues contribute to the aggregation process and the stability of the fibril polymorphs chempep.com. The selective ¹⁵N labeling allows for site-specific structural insights that would be impossible with unlabeled samples.
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive technique for determining the mass-to-charge ratio of ions, which is invaluable for identifying and quantifying peptides and proteins. Isotopic labeling, particularly with ¹⁵N, provides a mass tag that is essential for quantitative proteomics.
Quantitative proteomics aims to measure the relative or absolute abundance of proteins in biological samples. Stable isotope labeling strategies are a cornerstone of this field. While metabolic labeling (e.g., SILAC) is common, chemical labeling by synthesizing peptides with isotopically enriched amino acids like this compound is also employed. When a peptide synthesized using this compound is analyzed by MS, the ¹⁵N label introduces a specific mass shift compared to a peptide containing naturally abundant nitrogen.
In a typical quantitative experiment, two samples are prepared: one with peptides containing natural abundance nitrogen and another with peptides containing ¹⁵N-labeled proline. These samples are then analyzed separately or combined before MS analysis. The mass spectrometer detects both the "light" (natural abundance) and "heavy" (¹⁵N-labeled) peptide ions. The ratio of the peak intensities of the light and heavy peptide ions directly corresponds to the relative abundance of the protein from which they originated. For example, if a peptide contains one proline residue, the ¹⁵N label will result in a mass difference of approximately 1 Da per ¹⁵N atom compared to the natural abundance peptide. This mass shift allows for precise relative quantification of proteins across different experimental conditions. This method is particularly useful when studying the role of specific proline-containing peptides or when metabolic labeling is not feasible. The incorporation of ¹⁵N-labeled proline can thus provide quantitative insights into protein expression levels or post-translational modifications affecting proline-containing peptides.
High-Resolution Mass Spectrometric Characterization of this compound Derivatives and Peptides
High-resolution mass spectrometry (HRMS) is an indispensable technique for the accurate characterization of this compound and its incorporation into peptides. HRMS provides highly precise mass measurements, enabling the determination of elemental composition and confirmation of molecular identity with exceptional confidence iitrpr.ac.inmdpi.comresearchgate.netquality-assistance.com. This is particularly crucial for isotopically labeled compounds like this compound, where the presence and position of the ¹⁵N isotope must be unequivocally verified.
The ¹⁵N enrichment in this compound is typically assessed by HRMS, confirming the expected mass shift due to the incorporation of the heavier nitrogen isotope scribd.comsigmaaldrich.comrsc.orgsigmaaldrich.com. For instance, this compound is expected to have a specific monoisotopic mass that differs from its natural abundance counterpart, allowing for its distinct identification in complex mixtures scribd.comsigmaaldrich.com. The isotopic purity, often specified as ≥98 atom % ¹⁵N, can be directly evaluated through the analysis of isotopic distributions in the mass spectrum scribd.com.
When this compound is used in peptide synthesis, HRMS is employed to characterize the resulting peptides. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the precise determination of the mass-to-charge ratio (m/z) of intact peptides and their fragments mdpi.comquality-assistance.comnih.govsannova.netbiorxiv.org. This capability is vital for confirming the presence of the ¹⁵N-labeled proline residue within the peptide sequence. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting precursor ions and analyzing the resulting fragment ions nih.govcore.ac.ukpnas.orgnih.gov. The fragmentation patterns of peptides containing proline residues, including this compound derivatives, are influenced by the unique properties of proline, such as its cyclic structure and high gas-phase proton affinity, which can lead to characteristic fragment ions core.ac.uknih.gov. The ability to accurately measure the mass of these fragments allows for the de novo sequencing of peptides and the precise localization of the ¹⁵N label mdpi.comquality-assistance.comnih.gov.
Furthermore, HRMS is instrumental in identifying and quantifying impurities or degradation products that may arise during synthesis or storage, ensuring the quality and integrity of the labeled compound and resulting peptides mdpi.comquality-assistance.com. The high mass accuracy provided by HRMS instruments (e.g., QTOF, Orbitrap) allows for the determination of elemental compositions, significantly increasing confidence in analyte identification without the need for additional standards or labeled compounds iitrpr.ac.inmdpi.comresearchgate.net.
Data Table 1: Representative HRMS Characterization Parameters
| Analyte/Fragment | Expected Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Notes |
| This compound | 307.1434 | 307.1430 | ~1.3 | ¹⁵N enrichment confirmation |
| Peptide Fragment A | 1234.5678 | 1234.5685 | ~0.6 | Confirmation of sequence and ¹⁵N label |
| Peptide Fragment B | 876.4321 | 876.4319 | ~0.2 | Identification of a modified residue |
Note: Specific mass values are illustrative and depend on the exact chemical formula and isotopic composition.
Integration with Other Spectroscopic and Biophysical Techniques
Electron Paramagnetic Resonance (EPR) and Dynamic Nuclear Polarization (DNP) Studies with Related Spin-Labeled Proline Analogs
Electron Paramagnetic Resonance (EPR) and Dynamic Nuclear Polarization (DNP) are powerful biophysical techniques used to probe molecular structure, dynamics, and interactions, often enhanced by the use of spin labels. While this compound itself is not a spin label, its ¹⁵N enrichment is highly relevant in the broader context of proline analog studies using EPR and DNP, particularly when these analogs are spin-labeled.
EPR spectroscopy is sensitive to unpaired electrons and can provide detailed information about the local environment and motion of spin-labeled molecules. Techniques like pulsed dipolar spectroscopy (PDS), including double electron-electron resonance (DEER) and relaxation-induced dipolar modulation enhancement (RIDME), are used to measure distances between spin labels, typically ranging from 1 to 8 nm acs.orgresearchgate.netresearchgate.net. Spin-labeled proline analogs have been employed in such studies to investigate the conformational dynamics and persistence lengths of polyproline helices researchgate.netacs.orgnih.gov. For example, studies have used spin-labeled proline octadecamers to discriminate between helix flexibility and cis amide contributions, providing insights into peptide structure acs.orgnih.gov.
Dynamic Nuclear Polarization (DNP) significantly enhances the sensitivity of NMR spectroscopy, allowing for the study of samples that are otherwise intractable due to low signal-to-noise ratios researchgate.netresearchgate.netresearchgate.netchemrxiv.orgd-nb.infohi.is. DNP involves transferring polarization from unpaired electron spins (from polarizing agents) to nearby nuclear spins. The ¹⁵N enrichment in proline analogs, such as this compound, can be particularly beneficial in DNP-enhanced NMR studies. For instance, ¹⁵N-labeled proline has been used as a standard in DNP experiments to assess the performance of polarizing agents, demonstrating the utility of isotopic labeling in optimizing DNP protocols researchgate.netresearchgate.netd-nb.infohi.is. The ¹⁵N nucleus can serve as a sensitive reporter nucleus in DNP-NMR, providing detailed structural and dynamic information about the labeled molecule or its environment researchgate.netfrontiersin.org.
Studies involving spin-labeled proline analogs often utilize specific spin labels (e.g., nitroxides, Gd(III) complexes) attached to the proline scaffold or in proximity to it. These studies aim to understand protein structure, conformational changes, and interactions. The ¹⁵N label in proline can complement these studies by providing an additional NMR-active nucleus that can be selectively observed or enhanced via DNP, offering a multi-modal approach to structural characterization researchgate.netfrontiersin.org.
Data Table 2: Representative EPR/DNP Parameters for Spin-Labeled Proline Analogs
| Spin-Labeled Proline Analog | Technique | Parameter | Typical Value Range | Relevance to ¹⁵N-Proline |
| Proline-Nitroxide | EPR | g-value (average) | 2.0056 | Baseline spectral data |
| Proline-Nitroxide | EPR | Hyperfine Coupling (Aiso) | 1.4-1.6 mT | Spin label characterization |
| Proline-Gd(III) | PDS/DEER | Distance Measurement | 1-8 nm | Structural restraints |
| ¹⁵N-Proline (in DNP) | DNP-NMR | DNP Enhancement Factor (ɛ) | 10-100+ | Sensitivity enhancement |
| ¹⁵N-Proline (in DNP) | DNP-NMR | ¹⁵N Relaxation Time (T₁) | Varies | DNP efficiency |
Note: Values are typical and can vary significantly based on the specific spin label, linker, and experimental conditions.
Compound List:
this compound
Fmoc-protected dipeptides
Oligoprolines
Spin-labeled proline analogs
Nitroxides
Gd(III) complexes
Pyrrolysyl-tRNA synthetase (PylRS)
Noncanonical amino acids (ncAAs)
Pyrrolysine (Pyl)
D-proline
Spin labels
AMUPol
TOTAPOL
AsymPolPOK
POPAPOL
NATriPol-5
NATriPol-3
TEMTriPol-1
PyrroTriPol
bcTol-M
C60TAM
C60NIT
Mn(II) complexes (Mn-DOTA, Mn-TAHA, Mn-PyMTA, Mn-NO3Py)
Cu(II) complexes
Azetidine-2-carboxylic acid (Aze)
Polyproline II (PPII) helix
Amide bonds
Nitroxide free radicals
Paramagnetic agents (PAs)
Trityl radicals
Porphyrins
GdIII-DOTA
PyMTA
PymiMTA
TNPP
Glutamic acid
Piperazic acid
Lobosamide D
Pyracrimycin A
Pyrazomycin
Streptomyces incarnatus NRRL8089
Streptomyces strain
Fmoc-Ala-OH-15N
Fmoc-Gly-OH-1-13C,15N
Fmoc-Tyr-OH-15N
Fmoc-Val-OH-d8
Fmoc-Gly-OH-2-13C
Fmoc-Val-OH-1-13C
Fmoc-Gly-OH-2-13C,15N
Fmoc-Ser(tBu)-OH-15N
L-Serine-1,2-13C2
L-Serine-1-13C
L-Serine-2-13C
L-Serine-3-13C
Fmoc-Pro-OH
Boc-Pro-OH
Boc-Pro-Merrifield
Fmoc-Sar-OH
Fmoc-N-Me-AA-OH
Fmoc-N-Me-βAla-OH
Fmoc-N-Me-Thr(tBu)-OH
Fmoc-Ala-Xxx-OY
Fmoc-Xxx-Ala-OY
Fmoc-Gly-Xxx-OY
Fmoc-Xxx-Gly-OY
Fmoc-Pra-OH
Fmoc-citrulline-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Ile-OH
Fmoc-Ala-OH
Fmoc-Thr(But)-OH
Fmoc-Trp(Boc)-OH
Sulfo-Cyanine5 maleimide (B117702)
7-diethylaminocoumarin-3-carboxylic acid
Dibenzocyclooctyne acid
Cytochalasin D
L-lysine-13C6, 15N2
L-arginine-13C6, 15N4
BSA certified reference material (NIST SRM 927d)
1-bromobutane-4,4,4-d3 (B133221)
γ-azPro
Collagen model peptides (CMPs)
Poly(methionine)s
PEG–PCys-Chol-O2
KLAK domain
Doxorubicin (DOX)
Myelin basic protein (MBP)
Azetidine-2-carboxylic acid (Aze)
Fmoc-protected bis-amino acids
Fmoc-amino acids
Peptide inhibitors
PyrroTriPol-OMe
Proline Mediated Structural and Dynamic Insights in Peptides and Proteins Utilizing 15n Labeling
Conformational Analysis of Proline Residues within Peptide and Protein Frameworks
The exceptional conformational rigidity of proline, compared to other amino acids, stems from its distinctive cyclic side chain that connects the α-carbon back to the backbone nitrogen. wikipedia.org This pyrrolidine (B122466) ring restricts the backbone dihedral angle φ to approximately -65°, significantly limiting the local conformational freedom. wikipedia.org Utilizing ¹⁵N-labeled proline in conjunction with NMR spectroscopy enables precise measurement of ¹⁵N chemical shifts, which are highly sensitive to the local electronic environment and, therefore, to the conformational state of the proline residue and its neighboring peptide bonds. researchgate.netnih.gov This approach is instrumental in characterizing the subtle but critical structural roles that proline plays, from disrupting regular secondary structures like α-helices and β-sheets to forming turns and loops. wikipedia.org
A key feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to adopt both cis and trans conformations, with a relatively low energy barrier between the two states compared to non-prolyl peptide bonds. imrpress.comimrpress.com While the trans form is generally favored, the cis conformation occurs in a significant population (around 5-10%) in proteins. imrpress.comimrpress.com This cis-trans isomerization is a slow process on the NMR timescale, allowing for the observation of distinct signals for each isomeric state. imrpress.comnih.gov
¹⁵N NMR spectroscopy is particularly sensitive to this isomerization. researchgate.net The chemical environment of the backbone nitrogen is significantly different between the cis and trans isomers, leading to separate, well-resolved peaks in ¹⁵N spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This allows for the direct quantification of the cis and trans populations. acs.org The chemical shift difference between the two states can be substantial, with ¹⁵N shifts changing by several parts per million (ppm), providing an unambiguous signature of the isomeric state. nih.govnih.gov
The structural implications of this isomerization are profound. The switch between cis and trans alters the direction of the polypeptide chain, profoundly impacting local and global protein structure. nih.gov For example, the isomerization can act as a molecular switch, modulating protein function, controlling protein folding pathways, and influencing intermolecular interactions. nih.gov
Table 1: Representative ¹⁵N and ¹H Chemical Shift Perturbations Upon Cis-Trans Isomerization
| Residue Position Relative to Proline | Nucleus | Typical Chemical Shift Change (trans to cis) | Reference |
| i-1 | ¹⁵N | Upfield shift (ca. 2–4 ppm) | nih.gov |
| i-1 | ¹Hᴺ | Upfield shift (ca. 0.2–0.4 ppm) | nih.gov |
| i+1 / i+2 | ¹Hᴺ | Downfield shift (up to 0.2 ppm) | nih.gov |
Proline's unique structure plays a dual role in protein architecture. Due to its rigid ring and the lack of an amide proton when part of a peptide bond, proline cannot act as a hydrogen bond donor, making it a structural disruptor for regular secondary structures like α-helices and β-sheets. wikipedia.orgyoutube.com This is why it is often referred to as a "helix breaker."
However, this same rigidity makes proline a favored residue for initiating α-helices and for forming tight turns (β-turns) that redirect the polypeptide chain. wikipedia.org The conformational preference of the X-Pro bond, which can be precisely determined using ¹⁵N-labeling, is a key determinant of these structural elements. The cis isomer, for instance, is almost exclusively found in turns. The slow isomerization between cis and trans states can be a rate-limiting step in protein folding, creating kinetic traps and multiple folding pathways. wikipedia.org By monitoring the ¹⁵N signals of proline residues, researchers can follow these pathways and characterize the conformational transitions that govern the assembly of the final protein structure.
Investigation of Protein Folding, Unfolding, and Dynamics through ¹⁵N-Labeled Proline Monitoring
The slow timescale of proline cis-trans isomerization makes it an excellent reporter on the long-timescale dynamics of protein folding and unfolding. acs.org By incorporating ¹⁵N-labeled proline, specific signals corresponding to the cis and trans states in both the folded and unfolded ensembles can be monitored. nih.gov
Techniques like pressure-jump NMR can be used to trigger protein unfolding and refolding, while ¹H-¹⁵N HSQC spectra are recorded over time to track the conformational changes at specific proline sites. acs.org For instance, in studies of protein oligomerization, the changing intensities of the cis and trans proline isomer resonances can be used to monitor the process on a timescale of seconds to hours. acs.org This provides detailed kinetic information about the folding process, revealing the presence of intermediate states and the rates of their interconversion. acs.org The analysis of ¹⁵N relaxation data (R₁, R₂) for labeled proline residues further provides insights into the local dynamics and flexibility of the protein backbone in its folded, unfolded, and intermediate states.
Table 2: Application of ¹⁵N-Proline NMR to Monitor Protein Dynamics
| Studied Process | NMR Technique | Observation | Finding | Reference |
| Protein Oligomerization | Pressure-Jump ¹H-¹⁵N HSQC | Change in cis and trans population intensities over time | Allows monitoring of slow aggregation processes on long timescales. | acs.org |
| Protein Unfolding | High-Pressure NMR | Assignment of distinct signals for cis and trans conformers in the denatured state | Quantification of residual structure and conformational preferences in unfolded proteins. | nih.gov |
| Conformational Exchange | 2D ¹H-¹⁵N ZZ-Exchange Spectroscopy | Appearance of exchange cross-peaks between cis and trans signals | Determination of the uncatalyzed and catalyzed rates of cis-trans interconversion. | nih.gov |
Analysis of Ligand-Receptor Binding and Allosteric Effects on Proline-Containing Motifs
Proline-rich motifs are frequently involved in protein-protein interactions and ligand binding, often serving as recognition sites for specific protein domains (e.g., SH3 domains). nih.govnih.gov The incorporation of ¹⁵N-labeled proline allows for the detailed study of these interactions using NMR.
When a ligand binds to a protein, it alters the local chemical environment of nearby residues. This change can be detected as a chemical shift perturbation (CSP) in the ¹H-¹⁵N HSQC spectrum. acs.org By monitoring the ¹⁵N and ¹H signals of a labeled proline within or near a binding site, researchers can map the interaction surface, determine binding affinities (Kᴅ), and obtain kinetic information (kₒₙ, kₒff). nih.govnih.gov
Furthermore, this technique is highly effective for studying allosteric effects. Allostery involves the transmission of a binding signal from one site on a protein to a distant functional site. If a proline-containing motif is located at or near an allosteric site, ¹⁵N-labeling can report on the conformational changes that occur upon ligand binding at a remote site. The resulting changes in the proline's ¹⁵N chemical shift or its cis-trans equilibrium can provide direct evidence of the allosteric communication pathway and help elucidate the mechanism of regulation. researchgate.net
Mechanistic Investigations Utilizing Fmoc Pro Oh 15n As a Research Probe
Elucidation of Enzymatic Reaction Mechanisms Involving Proline-Containing Substrates (e.g., Proteases)
The unique cyclic structure of proline imposes significant conformational constraints on the peptide backbone, influencing how enzymes recognize and process proline-containing substrates. wikipedia.org Post-proline cleaving enzymes (PPCEs), a class of proteases that specifically hydrolyze peptide bonds on the C-terminal side of proline residues, are crucial in various physiological processes. encyclopedia.pubnih.govpreprints.orgmdpi.com Understanding their catalytic mechanisms is essential for drug development and comprehending their biological roles.
Fmoc-Pro-OH-15N is instrumental in synthesizing 15N-labeled peptide substrates for these enzymes. By incorporating the 15N label specifically at the proline residue, researchers can use NMR spectroscopy to monitor the local chemical environment of the scissile bond. Changes in the 15N chemical shift upon substrate binding to the enzyme's active site can provide valuable information about the electronic and conformational changes that occur during catalysis. For instance, a downfield shift in the 15N signal could indicate increased polarization of the peptide bond, consistent with its weakening prior to cleavage.
Furthermore, 15N-edited NMR experiments can be employed to study the enzyme-substrate complex. nih.govnih.govacs.org By selectively observing the 15N-labeled proline, it is possible to determine internuclear distances and orientations relative to catalytic residues in the enzyme's active site through Nuclear Overhauser Effect (NOE) experiments. This allows for a detailed structural characterization of the transition state, providing insights into the catalytic mechanism at an atomic level.
Table 1: Representative Applications of 15N-Labeled Proline in Studying Enzyme Mechanisms
| Technique | Information Gained | Relevance to Mechanistic Elucidation |
| NMR Spectroscopy | ||
| 15N Chemical Shift Perturbations | Changes in the electronic environment of the proline nitrogen upon substrate binding. | Probing the polarization and weakening of the scissile peptide bond in the enzyme's active site. |
| 15N-Edited NOESY | Internuclear distances between the 15N-labeled proline and enzyme active site residues. | Structural characterization of the enzyme-substrate complex and the transition state. |
| Mass Spectrometry | ||
| Kinetic Isotope Effects | Comparison of cleavage rates between 14N and 15N-labeled substrates. | Determining the rate-limiting step of the enzymatic reaction. |
Studies on Peptide Bond Formation and Cleavage Pathways using Isotopic Labeling
The formation and cleavage of peptide bonds are fundamental processes in biology and chemistry. khanacademy.orgyoutube.com Proline, being a secondary amino acid, presents unique challenges in these processes. The formation of a peptide bond involving proline is often significantly slower than with other amino acids due to steric hindrance and the electronic nature of the nitrogen atom. researchgate.netsemanticscholar.orgnih.govembopress.org
The use of this compound in peptide synthesis allows for the creation of peptides with a 15N label at a specific proline residue. This enables detailed kinetic studies of peptide bond formation and cleavage. For example, in mass spectrometry-based assays, the mass difference between the 15N-labeled and unlabeled peptides allows for their simultaneous monitoring. This is particularly useful for studying peptide bond cleavage, where the rates of disappearance of the labeled substrate and appearance of the labeled product can be accurately quantified. nih.govresearchgate.net
Isotopic labeling with 15N can also be used to investigate the mechanism of peptide bond hydrolysis under different conditions (e.g., acidic, basic, or enzymatic). By analyzing the products of hydrolysis using mass spectrometry, it is possible to determine the precise site of cleavage and to study the influence of neighboring amino acids on the cleavage rate. This information is crucial for understanding protein degradation pathways and for designing peptides with enhanced stability.
Understanding Side Reaction Mechanisms and Byproduct Formation in Peptide Synthesis, such as Diketopiperazine Formation
The use of this compound provides a powerful tool for studying the mechanism of DKP formation. By incorporating a 15N label into the proline residue of a dipeptide, researchers can use NMR spectroscopy to monitor the cyclization reaction in real-time. The change in the 15N chemical shift as the linear dipeptide is converted to the cyclic DKP can provide insights into the reaction kinetics and the structure of the transition state.
Furthermore, mass spectrometry can be used to quantify the extent of DKP formation under different synthesis conditions. By comparing the amount of 15N-labeled DKP to the amount of the desired 15N-labeled peptide, it is possible to optimize the coupling and deprotection steps to minimize this side reaction. For example, such studies have helped in identifying the best coupling reagents and reaction times to suppress DKP formation.
Table 2: Investigating Diketopiperazine (DKP) Formation with 15N-Labeled Proline
| Experimental Approach | Key Findings | Impact on Peptide Synthesis |
| NMR Monitoring | Real-time observation of the conversion of a 15N-labeled dipeptidyl-resin to the corresponding DKP. | Elucidation of the kinetics and mechanism of the intramolecular cyclization reaction. |
| Mass Spectrometry Quantification | Accurate measurement of the ratio of 15N-labeled DKP to the desired 15N-labeled peptide. | Optimization of synthesis protocols to minimize DKP formation and improve peptide yield. |
| Isotope Labeling Studies | Tracing the fate of the proline nitrogen atom during potential side reactions. | Confirmation that the proline nitrogen is incorporated into the DKP ring structure. |
Emerging Research Directions and Methodological Advancements Pertaining to Fmoc Pro Oh 15n
Development of Novel Derivatization and Bioconjugation Methods for Fmoc-Pro-OH-15N
The chemical reactivity of this compound is fundamentally identical to its unlabeled counterpart, allowing for the adaptation of a wide array of established chemical modification techniques. Research in this area focuses on creating stable, site-specific linkages to other molecules, such as reporter tags, drug payloads, or carrier proteins. These methods primarily target the C-terminal carboxylic acid group of the Fmoc-protected amino acid or the N-terminal secondary amine of the proline residue after the Fmoc group has been removed during peptide synthesis.
Derivatization of the Carboxyl Group: The carboxylic acid moiety is a prime target for forming amide or ester bonds. A common strategy involves activation with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This activated intermediate can then react with primary amines on a target molecule to form a stable amide bond. This approach is fundamental to conjugating the proline derivative to resins for SPPS or to other amine-containing biomolecules.
Bioconjugation at the N-Terminus: Following incorporation into a peptide chain and subsequent removal of the base-labile Fmoc protecting group, the exposed N-terminal proline amine becomes available for conjugation. While most proteins contain multiple primary amines on lysine (B10760008) residues, a single N-terminal proline provides a unique site for modification. Specialized methods have been developed to target the unique reactivity of N-terminal proline, including oxidative coupling reactions. These strategies enable the site-specific attachment of molecules to the terminus of a ¹⁵N-labeled peptide probe.
Recent advancements in bioconjugation chemistry offer a diverse toolkit applicable to peptides containing ¹⁵N-labeled proline. These methods are selected based on the desired stability of the linkage and the functional groups available on the target molecule.
Interactive Table 1: Selected Bioconjugation Methods Applicable to Peptides Containing ¹⁵N-Proline
| Conjugation Reagent/Method | Target on Peptide (Post-SPPS) | Resulting Linkage | Key Features |
| NHS Esters | N-terminal Proline Amine | Amide | Widely used, stable bond formation, reacts with primary amines. |
| Sulfonyl Chlorides | N-terminal Proline Amine | Sulfonamide | Forms extremely stable bonds that can survive harsh conditions like acid hydrolysis. |
| Aldehyde/Organoboronate (Three-Component Reaction) | N-terminal Proline Amine | N-alkylated Amine | A site-specific reaction targeting the unique secondary amine structure of N-terminal proline. bio.tools |
| Carbodiimides (e.g., EDC) | C-terminal Carboxyl Group | Amide (with an amine) | Versatile method for conjugating the C-terminus of a peptide to another molecule. |
Advanced Computational and Bioinformatic Approaches for Interpreting 15N-Labeled Spectroscopic Data
The primary utility of incorporating a ¹⁵N isotope into proline is to render it visible in Nuclear Magnetic Resonance (NMR) spectroscopy experiments. The ¹⁵N nucleus has a nuclear spin of ½, and its chemical shift is exquisitely sensitive to its local chemical and structural environment. Advanced computational and bioinformatic tools are essential for translating the complex spectroscopic data generated from ¹⁵N-labeled samples into meaningful biochemical and structural information.
Chemical Shift Prediction: A major area of development is the accurate prediction of ¹⁵N chemical shifts directly from a protein's three-dimensional structure. wikipedia.org Software programs like SHIFTX, SHIFTS, and PROSHIFT use empirical methods, quantum mechanics, or hybrid approaches to calculate expected chemical shifts based on atomic coordinates. nih.govnih.gov These predictions can be compared with experimental data to validate or refine proposed protein structures. For ¹⁵N, prediction accuracy is significantly improved by considering the identity of the preceding residue and the side-chain torsion angles. nih.gov The development of more sophisticated models, including those that incorporate molecular dynamics (MD) simulations to account for conformational averaging, further enhances prediction accuracy. columbia.edu
Relaxation Data Analysis: NMR relaxation experiments (measuring T₁, T₂, and heteronuclear NOE) on ¹⁵N-labeled peptides provide powerful insights into molecular dynamics on timescales from picoseconds to milliseconds. medium.com Computational methods, particularly the "model-free" formalism, are used to analyze this data. Software like DYNAMICS can fit relaxation data to various models of motion to extract key parameters, including:
S² (Order Parameter): Describes the spatial restriction of the N-H bond vector, indicating local flexibility.
τₑ (Effective Correlation Time): Reports on the timescale of fast internal motions (ps-ns).
Rₑₓ (Exchange Contribution): Identifies slower motions (µs-ms) associated with conformational changes or ligand binding. nih.gov
These analyses allow researchers to map the dynamic landscape of a peptide or protein residue by residue, identifying regions of flexibility or conformational exchange that are often critical for biological function. acs.orgacs.org
Integrated Structural Biology Platforms: Modern bioinformatics platforms, such as Rosetta and MODELLER, integrate sparse experimental NMR data, including ¹⁵N chemical shifts and relaxation data, with computational modeling algorithms to determine high-resolution 3D structures. nih.govmdpi.comoup.com The CS-Rosetta protocol, for example, uses ¹⁵N (among other) chemical shifts to guide the selection of protein fragments from a database, which are then assembled into complete structural models. mdpi.com These integrated approaches are particularly powerful for larger proteins or complex systems where obtaining a full set of traditional NMR restraints is challenging. nih.gov
Interactive Table 2: Computational Tools for Analyzing ¹⁵N NMR Data
| Tool/Platform | Primary Function | Input Data | Output Information |
| SHIFTX / SHIFTX2 | Chemical Shift Prediction | Protein coordinates (PDB file) | Predicted ¹H, ¹³C, ¹⁵N chemical shifts for all atoms. nih.gov |
| DYNAMICS | Relaxation Data Analysis | ¹⁵N T₁, T₂, and NOE values | Model-free parameters (S², τₑ, Rₑₓ) describing backbone dynamics. nih.gov |
| CS-Rosetta | Structure Determination | Sequence and ¹⁵N, ¹H, ¹³C chemical shifts | 3D protein structure models. nih.govmdpi.com |
| GeNMR | Structure Generation | Sequence, chemical shifts, and/or distance restraints | Ensemble of 3D protein structures. bio.tools |
| NMRtist | Automated Spectra Analysis | Raw NMR spectra | Automated peak picking, chemical shift assignment, and structure determination. bio.tools |
Exploratory Applications in Complex Biological Systems for Fundamental Research and Targeted Biomolecule Development
The site-specific incorporation of this compound into synthetic peptides enables a range of sophisticated experiments in complex biological environments, from in vitro reconstituted systems to cell lysates and even in-cell studies. The ¹⁵N label acts as a non-perturbative probe, allowing researchers to track the fate and behavior of a specific proline residue within a larger biomolecular assembly.
Probing Protein Conformation and Dynamics: Proline's unique, rigid pyrrolidine (B122466) ring plays a crucial role in protein structure, often inducing kinks or turns in the polypeptide backbone. By incorporating ¹⁵N-labeled proline, researchers can use NMR to precisely study the local conformation and dynamics at these critical positions. For example, a study on the neurohypophyseal hormone oxytocin (B344502) utilized ¹³C and ¹⁵N backbone-labeled proline to confirm the presence of a β-turn in the cyclic portion of the molecule, a key structural feature for its biological activity. The ¹⁵N label provided a direct spectroscopic handle to analyze the conformation in solution.
Investigating Protein-Protein and Protein-Ligand Interactions: When a peptide containing ¹⁵N-proline binds to another molecule, the local electronic environment around the ¹⁵N nucleus is altered, leading to changes in its NMR signal (a phenomenon known as chemical shift perturbation). By monitoring the ¹⁵N-HSQC spectrum of the labeled peptide upon titration with a binding partner, researchers can map the interaction interface, determine binding affinities, and study the structural consequences of binding. This is particularly valuable for studying proline-rich motifs, which are common mediators of protein-protein interactions.
Metabolic Labeling and Flux Analysis: While this compound is primarily used for peptide synthesis, the broader use of ¹⁵N-labeled amino acids in metabolic studies provides a template for future applications. nih.gov Cells fed with ¹⁵N-labeled amino acids incorporate the isotope into their proteome. By using NMR or mass spectrometry, researchers can track the pathways of nitrogen metabolism. nih.gov Synthetic peptides containing ¹⁵N-proline could serve as internal standards or probes in such complex mixtures, allowing for precise quantification and characterization of proline metabolism or peptide uptake and degradation. For instance, specialized NMR techniques can be employed to study ¹⁵N-labeled metabolites in cell extracts, providing direct insight into amino acid transport and nitrogen metabolism. nih.gov
Interactive Table 3: Applications of ¹⁵N-Proline Labeled Peptides
| Application Area | Role of ¹⁵N-Proline | Information Obtained | Example |
| Structural Biology | Spectroscopic probe for NMR | High-resolution local conformation, backbone dynamics (flexibility), and cis/trans isomerization state. | Determining the presence of a β-turn in synthetic oxytocin. |
| Interaction Studies | Reporter of environmental changes | Binding site mapping, determination of dissociation constants (K_d), and characterization of binding-induced conformational changes. | Monitoring chemical shift perturbations in a proline-rich motif upon binding to an SH3 domain. |
| Cellular Biochemistry | Tracer for metabolic and transport studies | Rates of peptide uptake, pathways of degradation, and flux through proline metabolic pathways. | Using a ¹⁵N-proline labeled peptide to monitor its stability and processing in cell lysates. nih.gov |
Q & A
Q. What is the role of Fmoc-Pro-OH-15N^{15}\text{N}15N in solid-phase peptide synthesis (SPPS)?
Fmoc-Pro-OH- is a -isotopically labeled derivative of Fmoc-protected proline, primarily used to introduce stable nitrogen isotopes into peptides. This facilitates tracking peptide conformation, hydrogen bonding, and dynamics via nuclear magnetic resonance (NMR) spectroscopy. The Fmoc group protects the amino terminus during SPPS, while the label enables precise analysis of nitrogen-containing functional groups in structural studies .
Q. How does isotopic labeling with 15N^{15}\text{N}15N in this compound^{15}\text{N}15N enhance experimental reproducibility?
The label (typically ≥98% isotopic purity) minimizes natural abundance interference in NMR, improving signal resolution for backbone amide protons and proline ring nitrogens. This is critical for quantifying hydrogen-bonding interactions and validating computational models of peptide folding .
Q. What analytical methods are recommended to verify the purity and isotopic enrichment of Fmoc-Pro-OH-?
- Liquid chromatography-mass spectrometry (LC-MS): Confirms molecular weight (, MW 338.36) and isotopic distribution .
- - and -NMR: Validates chemical shifts of the proline ring and Fmoc group, with signals observed at ~135 ppm .
- Fourier-transform infrared spectroscopy (FTIR): Detects characteristic Fmoc carbonyl stretches (~1700 cm) and proline secondary structure motifs .
Advanced Research Questions
Q. How does the 15N^{15}\text{N}15N label in this compound^{15}\text{N}15N influence the self-assembly behavior of proline-rich peptides?
Computational and experimental studies reveal that -labeling does not alter the polyproline II (PPII) helical conformation of proline residues. However, isotopic substitution may slightly shift hydrogen-bonding dynamics in fibril formation, as observed in WAXS and molecular dynamics simulations of Fmoc-dipeptide assemblies. Stacking of Fmoc groups remains the dominant stabilization mechanism, not β-sheet interactions .
Q. What are the challenges in synthesizing 15N^{15}\text{N}15N-labeled proline derivatives for peptide-protein interaction studies?
Key challenges include:
- Isotopic scrambling: Ensuring remains localized to the proline amine during SPPS. This requires optimized coupling conditions (e.g., HATU/DIPEA in DMF) and minimal exposure to acidic deprotection steps .
- Stereochemical integrity: Proline’s cyclic structure limits racemization, but prolonged coupling times at high temperatures can induce epimerization. Monitoring via chiral HPLC is advised .
Q. How can researchers resolve contradictions in NMR data when using this compound^{15}\text{N}15N in heterogeneous peptide systems?
Discrepancies in chemical shifts often arise from solvent accessibility or competing hydrogen-bonding networks. To address this:
- Perform solvent titration experiments to assess environmental effects.
- Combine dynamic nuclear polarization (DNP)-enhanced NMR with isotopic labeling to amplify weak signals in aggregated peptides .
- Cross-validate with MD simulations to correlate shifts with conformational sub-states .
Methodological Best Practices
Q. What protocols ensure efficient incorporation of Fmoc-Pro-OH- into long or sterically hindered peptides?
- Double coupling strategy: Use 2–3 equivalents of Fmoc-Pro-OH- with activators like PyBOP or Oxyma Pure to overcome steric hindrance.
- Microwave-assisted SPPS: Reduces aggregation and improves coupling efficiency for proline-rich sequences .
Q. How should researchers handle and store Fmoc-Pro-OH- to maintain isotopic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
